1-Bromo-1-chloro-2,2-difluoroethane
Description
Contextualization within Organohalogen Chemistry
Organohalogen compounds are organic molecules containing at least one carbon-halogen bond. ncert.nic.in 1-Bromo-1-chloro-2,2-difluoroethane falls into the sub-category of haloalkanes, where the halogen atoms are bonded to sp³-hybridized carbon atoms. ncert.nic.in More specifically, it can be described as a mixed polyhalogenated ethane (B1197151) due to the presence of three different types of halogens.
The reactivity of haloalkanes is largely governed by the nature of the carbon-halogen bond. The bond strength decreases down the group from fluorine to iodine (C-F > C-Cl > C-Br > C-I). This trend suggests that the carbon-bromine bond in this compound would be the most susceptible to cleavage in nucleophilic substitution reactions. The presence of multiple halogens on the same or adjacent carbon atoms also influences the molecule's reactivity and stereochemistry. For instance, the presence of a chiral center at the carbon atom bonded to bromine, chlorine, hydrogen, and the difluoromethyl group means that this compound can exist as a pair of enantiomers. cach3.com
Significance of Dihalo-difluoroethane Structures in Advanced Chemical Research
The dihalo-difluoroethane structural motif is of considerable interest in various areas of chemical research, particularly in the synthesis of novel organic molecules and functional materials. The presence of both "hard" (fluorine) and "soft" (bromine, chlorine) halogens provides multiple sites for selective chemical transformations.
Research into compounds with similar structures, such as those containing gem-difluoro groups (two fluorine atoms on the same carbon), has highlighted their potential in medicinal chemistry. The incorporation of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. While specific research on the biological activity of this compound is not widely documented, related fluorinated compounds are of interest. beilstein-journals.org
Furthermore, the reactivity of the carbon-halogen bonds in such structures allows for their use as building blocks in organic synthesis. For example, the carbon-bromine bond can be selectively targeted for the formation of organometallic reagents or for participation in cross-coupling reactions. The presence of the difluoromethyl group (-CHF₂) is also a valuable pharmacophore in drug design.
While detailed research findings specifically on this compound are limited in publicly accessible literature, the principles of organohalogen chemistry provide a framework for understanding its potential reactivity and utility. The unique combination of four different halogen atoms on a simple ethane framework makes it a potentially valuable, albeit under-explored, compound in the landscape of advanced chemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
430-89-7 |
|---|---|
Molecular Formula |
C2H2BrClF2 |
Molecular Weight |
179.39 g/mol |
IUPAC Name |
1-bromo-1-chloro-2,2-difluoroethane |
InChI |
InChI=1S/C2H2BrClF2/c3-1(4)2(5)6/h1-2H |
InChI Key |
TXBKXUGBNVFEIF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)Br)(F)F |
Origin of Product |
United States |
Synthetic Strategies and Pathways for 1 Bromo 1 Chloro 2,2 Difluoroethane
Established Synthetic Routes to 1-Bromo-1-chloro-2,2-difluoroethane
The synthesis of this compound, a halogenated hydrocarbon with the chemical formula C₂H₂BrClF₂, can be achieved through various chemical reactions. nist.gov One of the established methods involves the manipulation of more complex halogenated ethanes.
Synthesis from 1,2-Dibromo-1,2-dichloroethane
A primary route for the synthesis of this compound starts from 1,2-Dibromo-1,2-dichloroethane. chemicalbook.com This process typically involves a reaction that substitutes some of the existing halogen atoms with fluorine. The specifics of this synthetic pathway, including the necessary reagents and catalysts, are crucial for a successful and efficient conversion.
Considerations of Reaction Conditions and Yield Optimization
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require careful control include temperature, pressure, and the choice of solvent and catalyst. For instance, in related syntheses of bromofluoroethanes, reactions are often conducted at temperatures ranging from -20°C to 100°C and can be performed as either a batch or continuous process. google.com The optimization of these conditions is a critical area of research to maximize the production of the desired compound while minimizing the formation of byproducts.
A study on the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, which shares structural similarities, highlights the importance of mild reaction conditions to achieve good yields. nih.gov In that specific synthesis, the reaction was heated to 60°C and, after completion, was quenched and purified to yield the final product. nih.gov Such findings suggest that precise temperature control is a significant factor in optimizing the yield of halogenated ether derivatives.
| Parameter | Condition | Impact on Synthesis |
| Temperature | Varies, often elevated | Influences reaction rate and selectivity |
| Pressure | Ambient to elevated | Can affect the state of reactants and reaction equilibrium |
| Catalyst | Often required | Increases reaction rate and can direct the reaction towards the desired product |
| Solvent | Choice is crucial | Affects solubility of reactants and can influence reaction pathways |
| Reactant Concentration | Controlled addition | Can minimize side reactions and improve yield |
Analogous Synthetic Methodologies for Related Halogenated Ethanes and Alkenes
The synthesis of this compound can be understood in the broader context of synthetic methods for other halogenated hydrocarbons. These analogous methodologies provide insight into the chemical principles that govern the formation of such compounds.
Bromination of Fluorinated Ethane (B1197151) Derivatives
The bromination of ethane and its derivatives is a common method for introducing bromine into a molecule. youtube.com This reaction typically proceeds via a free radical mechanism, which involves initiation, propagation, and termination steps. libretexts.org The reactivity of halogens in these reactions generally decreases down the group, with fluorine being the most reactive and iodine the least. libretexts.org When an alkane is treated with an excess of bromine in the presence of sunlight, a mixture of different substitution products can be formed. testbook.com This highlights a challenge in controlling the selectivity of the reaction to obtain a specific desired product.
Preparation via Dehydrohalogenation of Precursors
Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. wikipedia.org This reaction is often promoted by a strong base. wikipedia.org For example, treating a haloalkane with alcoholic potassium hydroxide (B78521) (KOH) results in the loss of a hydrogen halide molecule and the formation of an alkene. libretexts.org The reactivity of haloalkanes in dehydrohalogenation follows the order: tertiary > secondary > primary. libretexts.org While this method is primarily used for synthesizing alkenes, the reverse reaction, hydrohalogenation, is a key method for preparing haloalkanes. Dihaloalkanes can also be converted to alkynes through dehydrohalogenation. wikipedia.org In some cases, dehalogenation, the removal of two halogen atoms from a vicinal dihalide using reagents like zinc dust, is employed to form alkenes. youtube.com
| Reaction Type | Reactants | Product | Key Features |
| Dehydrohalogenation | Haloalkane, Strong Base (e.g., KOH) | Alkene | Elimination reaction, reactivity order: 3° > 2° > 1° libretexts.org |
| Dehalogenation | Vicinal Dihaloalkane, Zinc dust | Alkene | Removal of two halogen atoms youtube.com |
Stereoselective Synthesis Approaches for Vicinal Halogenated Compounds
Achieving stereochemical control is a significant challenge in the synthesis of halogenated compounds where the halogens create stereogenic centers. nih.gov Various strategies have been developed to control the stereochemistry of these reactions. These include stereospecific reactions like S(_N)2 displacements and alkene halogenations, as well as stereoselective reactions that are controlled by the substrate, reagents, or catalysts. nih.gov
One common method for introducing halogen-bearing stereogenic centers is the S(_N)2 opening of epoxides with halide ions. nih.gov This reaction is highly stereoselective, but regioselectivity must be addressed. Another approach involves the asymmetric hydrogenation of α-halogenated ketones, which can produce chiral vicinal halohydrins with high diastereoselectivity and enantioselectivity. rsc.org The development of photocatalytic methods has also enabled the vicinal dihalogenation of unsaturated carbon-carbon bonds, offering a practical alternative to the use of toxic binary halogens. nih.gov These advanced methods allow for the precise spatial arrangement of atoms, which is crucial for the synthesis of complex molecules. researchgate.net
| Method | Description | Stereochemical Outcome |
| S(_N)2 opening of epoxides | Reaction of epoxides with halide ions. nih.gov | Highly stereoselective, introduces halogen-bearing stereogenic centers. nih.gov |
| Asymmetric hydrogenation | Hydrogenation of α-halogenated ketones using a chiral catalyst. rsc.org | Produces chiral vicinal halohydrins with high diastereoselectivity and enantioselectivity. rsc.org |
| Photocatalytic vicinal dihalogenation | Uses light to activate reagents for dual halogen transfer to unsaturated hydrocarbons. nih.gov | Enables vicinal dichlorination, dibromination, and bromo-chlorination. nih.gov |
Catalytic Systems and Their Influence on Synthesis Efficiency
The efficiency and selectivity of chemical reactions to produce this compound are critically dependent on the catalytic systems employed. Research into this area has explored various approaches, including halogen exchange reactions and the addition of halogens to unsaturated precursors. While specific data on the catalytic synthesis of this exact compound is not extensively detailed in publicly available literature, examining the synthesis of structurally related haloalkanes provides significant insights into the types of catalysts and conditions that are likely to be effective.
One of the key synthetic pathways to haloalkanes is through halogen exchange reactions. For instance, the synthesis of fluorinated ethanes often involves the replacement of chlorine or bromine atoms with fluorine using a suitable fluorinating agent. These reactions are typically catalyzed by metal halides or supported metal catalysts.
A notable example from the broader field of halocarbon synthesis is the catalytic pyrolysis of 1,1-difluoro-1-chloroethane (HCFC-142b) to produce vinylidene fluoride (B91410) (VDF). While the final product is different, the catalytic systems used for the dehydrohalogenation of this related compound offer valuable information. Strontium fluoride (SrF₂) has been identified as an effective catalyst for this process, significantly lowering the reaction temperature compared to non-catalytic pyrolysis. mdpi.com The efficiency of these catalysts can be further enhanced by supporting them on materials like carbon. For instance, SrF₂ embedded in carbon (SrF₂@C) has shown to influence the selectivity of the reaction. The interaction between the metal fluoride and the carbon support plays a crucial role in the catalytic activity and the distribution of products. mdpi.com
Furthermore, the synthesis of other haloalkanes has benefited from the use of palladium-based catalysts. For example, the hydrogenation of chlorofluorocarbons to hydro(chloro)fluorocarbons can be achieved using a Pd/ZnO/γ-Al₂O₃ catalyst. mdpi.com This indicates the potential for palladium catalysts in transformations involving halogenated ethanes.
Phase-transfer catalysis (PTC) represents another important strategy in halocarbon synthesis. This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases. Quaternary ammonium (B1175870) salts are common phase-transfer catalysts that can facilitate nucleophilic substitution reactions, such as the replacement of a halogen atom. chemicalbook.comnih.gov This methodology could be applied to the synthesis of this compound by facilitating the reaction between a suitable precursor and a halogenating agent under biphasic conditions.
A patent for the synthesis of the related compound 1-bromo-2-fluoroethane (B107303) highlights the use of a catalytic amount of oxygen (O₂) in the liquid-phase reaction of hydrogen bromide with vinyl fluoride. This approach demonstrates that even simple and readily available catalysts can play a significant role in directing the outcome of halogenation reactions. google.com
Below is a table summarizing potential catalytic systems for the synthesis of this compound and related compounds, based on available research findings.
| Catalyst System | Precursor(s) | Target or Related Product | Reaction Type | Potential Influence on Efficiency |
| Antimony fluorochloride | 1-Bromo-1,2-dichloro-2,2-difluoroethane | 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) | Fluorination | Yields of 40-45% reported for the related halothane (B1672932) synthesis. google.com |
| Strontium Fluoride (SrF₂) / SrF₂@Carbon | 1,1-difluoro-1-chloroethane (HCFC-142b) | Vinylidene Fluoride (VDF) | Dehydrochlorination | Lowers reaction temperature significantly compared to non-catalytic methods; support can influence selectivity. mdpi.com |
| Palladium-based (e.g., Pd/ZnO/γ-Al₂O₃) | Chlorofluorocarbons | Hydro(chloro)fluorocarbons | Hydrogenation | Effective for replacing halogen atoms with hydrogen. mdpi.com |
| Oxygen (O₂) | Hydrogen Bromide, Vinyl Fluoride | 1-Bromo-2-fluoroethane | Hydrohalogenation | Catalytic amounts can promote the reaction in the liquid phase. google.com |
| Quaternary Ammonium Salts | Halogenated precursor, Halogenating agent | Various haloalkanes | Nucleophilic Substitution (Phase-Transfer Catalysis) | Facilitates reaction between immiscible reactants, potentially increasing reaction rates and yields. chemicalbook.comnih.gov |
It is important to note that the direct application and efficiency of these catalytic systems for the synthesis of this compound would require specific experimental validation. The data presented for related compounds, however, provides a strong foundation for the rational design of efficient catalytic processes for its production.
Mechanistic Investigations of Chemical Reactivity of 1 Bromo 1 Chloro 2,2 Difluoroethane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a halogen, by a nucleophile. libretexts.orgpressbooks.pub The presence of multiple, different halogens on the same carbon atom in 1-bromo-1-chloro-2,2-difluoroethane presents an interesting case for studying the factors that govern these reactions.
In nucleophilic substitution reactions, the facility with which a leaving group departs is crucial. The stability of the resulting halide ion is a key determinant of this "leaving group ability." Generally, weaker bases are better leaving groups. youtube.com In the context of halogens, iodide is an excellent leaving group, followed by bromide, chloride, and then fluoride (B91410), which is a poor leaving group. youtube.com This trend is inversely related to the strength of the carbon-halogen bond; the C-Br bond (bond energy ~290 kJ/mol) is weaker than the C-Cl bond (~346 kJ/mol), which is in turn weaker than the very strong C-F bond (~467 kJ/mol). libretexts.org
For this compound, the bromine atom is the better leaving group compared to the chlorine atom. This is because the bromide ion is a more stable, weaker base than the chloride ion. Consequently, in nucleophilic substitution reactions of this compound, the bromine atom is preferentially replaced by the incoming nucleophile. pearson.com
Table 1: Comparison of Halogen Properties Relevant to Leaving Group Ability
| Halogen | Carbon-Halogen Bond Strength (kJ/mol) | Conjugate Acid pKa | Leaving Group Ability |
| F | 467 | 3.2 | Poor |
| Cl | 346 | -7 | Good |
| Br | 290 | -9 | Very Good |
| I | 228 | -10 | Excellent |
This table provides generalized data for carbon-halogen bonds and should be considered in the context of the specific molecular structure of this compound.
The two fluorine atoms on the adjacent carbon (C-2) exert a significant influence on the reactivity of the C-1 carbon, where substitution occurs. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-C bond and can influence the stability of the transition state in a nucleophilic substitution reaction. rsc.org
In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.org The electron-withdrawing fluorine atoms can destabilize the developing positive charge on the carbon atom in the transition state, potentially slowing down the reaction. However, this inductive effect also makes the carbon atom being attacked more electrophilic.
Steric hindrance is another important consideration. The fluorine atoms, although relatively small, can still present a steric barrier to the approaching nucleophile. However, in the case of this compound, the primary site of reaction is the C-1 carbon, and the fluorine atoms are on the adjacent C-2 carbon. Therefore, the direct steric hindrance at the reaction center is primarily determined by the bromine and chlorine atoms. The influence of the fluorine atoms is more electronic than steric in this specific context.
Amination, the reaction with ammonia (B1221849) or amines, is a common nucleophilic substitution reaction. When comparing the amination of this compound with other halogenated ethanes, the principles of leaving group ability and electronic effects are paramount.
For instance, in a reaction with an amine, this compound would be expected to react more readily than 1,1-dichloro-2,2-difluoroethane, as bromide is a better leaving group than chloride. Conversely, it would likely be less reactive than 1,1-dibromo-2,2-difluoroethane, assuming similar steric environments. The presence of the electron-withdrawing difluoromethyl group can modulate the reactivity compared to a non-fluorinated analogue like 1-bromo-1-chloroethane.
Elimination Reactions
In addition to substitution, halogenated alkanes can undergo elimination reactions, where a small molecule (like HBr or HCl) is removed to form an alkene. These reactions are often promoted by the presence of a strong base. libretexts.org
This compound can undergo dehydrohalogenation to yield fluoroalkenes. The reaction involves the removal of a hydrogen atom from the C-2 carbon and a halogen atom from the C-1 carbon. Due to the better leaving group ability of bromine, the primary product of dehydrohalogenation is expected to be 1-chloro-2,2-difluoroethene. The alternative pathway, losing HCl to form 1-bromo-2,2-difluoroethene, is less favored.
The general reaction can be depicted as:
CHF2-CHBrCl + Base → CF2=CHCl + H-Base+ + Br-
The formation of these highly functionalized fluoroalkenes is significant as they are valuable building blocks in organic synthesis.
The dehydrohalogenation of this compound typically proceeds via an E2 (bimolecular elimination) mechanism, especially in the presence of a strong, non-nucleophilic base. The E2 mechanism is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously to form the double bond. pressbooks.pubmasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com
A key stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. This means that the hydrogen and the halogen must be in the same plane and on opposite sides of the C-C bond. In the case of this compound, rotation around the C-C single bond allows for the necessary conformation to be achieved for the elimination of HBr.
Table 2: Potential Products of Elimination Reactions of this compound
| Reactant | Base | Major Elimination Product | Minor Elimination Product |
| This compound | Strong, non-nucleophilic base | 1-Chloro-2,2-difluoroethene | 1-Bromo-2,2-difluoroethene |
Free Radical Reactions and Halogenation Processes
The reactivity of this compound in free radical reactions is largely dictated by the C-H bond strength and the relative stability of the resulting radical. Halogenation of this compound, a subset of free radical reactions, typically proceeds via a chain mechanism involving initiation, propagation, and termination steps, often initiated by ultraviolet (UV) light. youtube.comsavemyexams.com
The initiation step involves the homolytic cleavage of a halogen molecule (e.g., Br₂ or Cl₂) by UV energy to generate two halogen radicals. savemyexams.com
Initiation: X₂ + UV light → 2X• (where X = Cl, Br)
The propagation steps involve the abstraction of a hydrogen atom from this compound by the halogen radical, forming a haloalkane radical. This is followed by the reaction of the newly formed radical with another halogen molecule to yield a polyhalogenated ethane (B1197151) and a new halogen radical, which continues the chain reaction. savemyexams.com
Propagation: CH₂F₂-CHBrCl + X• → •CHF₂-CHBrCl + HX •CHF₂-CHBrCl + X₂ → XCHF₂-CHBrCl + X•
The relative reactivity of the C-H bonds in this compound plays a crucial role in determining the product distribution. In general, the ease of hydrogen abstraction follows the order: tertiary > secondary > primary. masterorganicchemistry.com This selectivity is more pronounced with bromine radicals compared to chlorine radicals, which are generally more reactive and less selective. masterorganicchemistry.com
Termination of the reaction occurs when two radicals combine to form a stable, non-radical product. youtube.com
Termination: 2X• → X₂ 2•CHF₂-CHBrCl → (CHF₂-CHBrCl)₂ •CHF₂-CHBrCl + X• → XCHF₂-CHBrCl
Gas-Phase Ion Chemistry and Ion-Molecule Reactions
The study of gas-phase ion chemistry provides profound insights into the intrinsic properties and reactivity of molecules in the absence of solvent effects. Techniques such as electron ionization mass spectrometry are pivotal in elucidating the fragmentation pathways and ion-molecule reactions of compounds like this compound.
Upon electron ionization, this compound (M) forms a molecular ion (M⁺•), which can then undergo various fragmentation processes. The presence of multiple halogens with different isotopic abundances (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) leads to a complex mass spectrum with characteristic isotopic patterns for fragments containing these halogens. docbrown.info
The fragmentation pathways are dictated by the relative bond strengths within the molecule. The weaker C-Br and C-Cl bonds are more susceptible to cleavage than the stronger C-F and C-C bonds. The most common fragmentation pathways would likely involve the loss of a halogen atom or a hydrohalide molecule.
Table 1: Plausible Electron Ionization Fragmentation Pathways of this compound
| Precursor Ion | Fragmentation Process | Resulting Ion | Neutral Loss |
| [CH₂F₂CHBrCl]⁺• | C-Br bond cleavage | [CH₂F₂CHCl]⁺ | Br• |
| [CH₂F₂CHBrCl]⁺• | C-Cl bond cleavage | [CH₂F₂CHBr]⁺ | Cl• |
| [CH₂F₂CHBrCl]⁺• | α-cleavage | [CHBrCl]⁺ | •CH₂F₂ |
| [CH₂F₂CHBrCl]⁺• | α-cleavage | [CH₂F₂]⁺• | •CHBrCl |
| [CH₂F₂CHBrCl]⁺• | HF elimination | [C₂HBrClF]⁺• | HF |
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of a selected ion. In the context of this compound, CID analysis of the primary fragment ions can provide further structural information and reveal more complex rearrangement pathways. For instance, the CID of the [M-Br]⁺ ion ([CH₂F₂CHCl]⁺) would likely lead to the loss of a chlorine atom or a fluorine atom, providing information about the relative stabilities of the resulting carbocations.
Drawing an analogy from the closely related compound halothane (B1672932) (1-bromo-1-chloro-2,2,2-trifluoroethane), interesting rearrangements can be expected. nih.gov For example, ions of the type [CHX-CF₂]⁺ (where X is a halogen) might undergo fluorine migration and elimination of CF₂. nih.gov
In the gas phase, ion-molecule reactions can occur, including halide transfer and rearrangement processes. For instance, fragment ions can react with neutral this compound molecules present in the ion source.
Based on studies of similar halogenated ethanes, it is plausible that fragment ions such as [M-Br]⁺ and [M-Cl]⁺ could react with the parent molecule via halide abstraction. nih.gov For example, the [M-Br]⁺ ion could abstract a chloride ion from a neutral molecule.
[CH₂F₂CHCl]⁺ + CH₂F₂CHBrCl → [CH₂F₂CHCl₂] + •CH₂F₂CHBr
Furthermore, substituted methyl cations that might be formed, such as CHF₂⁺, could undergo halide transfer reactions with the neutral parent molecule. nih.gov The reactivity in such transfers would depend on the nature of the halogen involved. nih.gov
Conformational Analysis and Stereochemical Studies of 1 Bromo 1 Chloro 2,2 Difluoroethane
Rotational Isomerism and Energy Barriers
Rotation around the carbon-carbon single bond in 1-bromo-1-chloro-2,2-difluoroethane results in a continuous series of conformations. However, only specific staggered and eclipsed conformations represent energy minima and maxima, respectively. The staggered conformations, where the substituents on one carbon atom are positioned in between the substituents of the other, are more stable than the eclipsed conformations, where they are aligned.
The key rotational isomers (rotamers) of this compound are the anti and gauche conformers. In the anti conformation, the bromine and chlorine atoms, being the two largest substituents on the C-1 carbon, are positioned at a 180° dihedral angle to the fluorine atoms on the C-2 carbon. In the gauche conformations, the dihedral angle between these groups is approximately 60°.
The following interactive data table illustrates the conceptual energy differences between the conformers of a generic polyhalogenated ethane (B1197151), which can be applied to this compound.
| Conformer | Dihedral Angle (X-C-C-Y) | Relative Energy | Key Interactions |
| Anti | ~180° | Lower | Minimized steric repulsion, potential for stabilizing hyperconjugation. |
| Gauche | ~60° | Higher or Lower | Increased steric repulsion, potential for gauche effect stabilization. |
| Eclipsed | 0° | Highest | Maximized steric and torsional strain. |
Note: The relative energy of the gauche conformer can be lower than the anti in specific cases due to the gauche effect.
Stereoelectronic Effects in Polyhalogenated Ethanes
Stereoelectronic effects are interactions between the electron orbitals of a molecule that depend on its three-dimensional structure. In polyhalogenated ethanes, these effects, including the gauche effect, hyperconjugative interactions, and steric repulsion, play a pivotal role in determining the most stable conformation.
The gauche effect is a phenomenon where a conformation with adjacent electronegative substituents at a 60° dihedral angle (gauche) is more stable than the anti conformation (180°), contrary to what would be expected from steric considerations alone. researchgate.net This effect is most famously observed in 1,2-difluoroethane (B1293797), where the gauche conformer is more stable than the anti conformer. acs.org
The primary explanation for the gauche effect is hyperconjugation. In the gauche conformation of 1,2-difluoroethane, a stabilizing interaction occurs between the filled σ bonding orbital of a C-H bond and the empty σ* antibonding orbital of the adjacent C-F bond. researchgate.netacs.org This donation of electron density stabilizes the gauche arrangement.
In this compound, the presence of two fluorine atoms on one carbon suggests that gauche interactions involving these atoms could be significant. However, the larger bromine and chlorine atoms on the other carbon introduce substantial steric hindrance, which generally disfavors a gauche arrangement. In 1,2-dichloroethane (B1671644) and 1,2-dibromoethane, the anti conformer is more stable because the steric repulsion between the larger halogen atoms outweighs the stabilizing hyperconjugative effects. researchgate.net It is therefore likely that in this compound, the anti conformation, which minimizes the steric repulsion between the bulky bromine and chlorine atoms and the fluorine atoms, will be the more stable conformer.
Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. unige.ch In halogenated ethanes, the most significant hyperconjugative interaction is typically the donation of electron density from a σ(C-H) or σ(C-C) bond to an adjacent σ*(C-X) antibonding orbital (where X is a halogen).
The strength of this interaction depends on the alignment of the orbitals, being maximal when they are anti-periplanar (at a 180° dihedral angle). In the gauche conformation of 1,2-difluoroethane, the anti-periplanar alignment of a σ(C-H) and a σ*(C-F) orbital leads to significant stabilization. nih.gov
For this compound, several hyperconjugative interactions are possible:
σ(C-H) → σ(C-F):* This is a strong stabilizing interaction due to the high electronegativity of fluorine, making the C-F bond a good electron acceptor.
σ(C-H) → σ(C-Cl) and σ(C-H) → σ(C-Br):** These interactions are also present but are generally weaker than the interaction with the C-F bond.
σ(C-C) → σ(C-X):* The central C-C bond can also act as an electron donor.
Steric repulsion arises from the repulsive forces between the electron clouds of non-bonded atoms or groups that are in close proximity. In substituted ethanes, this repulsion is most pronounced in eclipsed conformations and in gauche conformations where large substituents are close to each other. acs.orgacs.org
In this compound, the substituents have significantly different sizes, following the order Br > Cl > F > H. Consequently, the steric repulsions will be a dominant factor in determining the conformational landscape.
The following table summarizes the relative steric sizes and their likely impact on the conformation of this compound.
| Substituent | van der Waals Radius (Å) | Expected Steric Impact |
| Bromine (Br) | 1.85 | High |
| Chlorine (Cl) | 1.75 | High |
| Fluorine (F) | 1.47 | Moderate |
| Hydrogen (H) | 1.20 | Low |
The significant steric bulk of the bromine and chlorine atoms will strongly disfavor any conformation where they are eclipsed with or gauche to the fluorine atoms. Therefore, the most stable conformer is expected to be the one that places the largest groups (Br and Cl) anti to the fluorine atoms, thereby minimizing steric strain.
Influence of Medium and Confinement on Conformation
The relative stability of conformers can be influenced by the surrounding environment, such as the solvent or confinement within a host molecule.
In the case of halogenated ethanes, the gauche conformer is typically more polar than the anti conformer. For example, in 1,2-dichloroethane, the gauche conformer has a net dipole moment, while the anti conformer has a zero dipole moment due to the opposing C-Cl bond dipoles. As a result, the population of the gauche conformer increases in more polar solvents. researchgate.net
Conformational Behavior within Zeolitic Hosts
The study of how molecules like this compound behave when confined within the nano-sized cavities and channels of zeolites is critical for understanding and optimizing various chemical processes, including catalysis and separation. The rigid and well-defined pore architecture of zeolites can impose significant steric and electrostatic constraints on guest molecules, often leading to a conformational landscape that is markedly different from that observed in the gas or liquid phase.
In the absence of specific experimental or computational data for this compound, a general discussion of the expected conformational behavior can be extrapolated from studies on similar small halogenated alkanes in zeolites. The interactions between the guest molecule and the zeolite framework are multifaceted and include van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable). The size and shape of the zeolite's pores, as well as the chemical composition of its framework (e.g., the silicon-to-aluminum ratio and the nature of the charge-balancing cations), are all expected to play a crucial role in determining the preferred conformation of the encapsulated molecule.
For this compound, the key conformational degree of freedom is the rotation around the carbon-carbon single bond. This rotation gives rise to different staggered conformations, which can be broadly classified as gauche and anti (or trans). The relative populations of these conformers would be dictated by a delicate balance between intramolecular forces (e.g., steric repulsion between the halogen atoms) and intermolecular interactions with the zeolite host.
It is hypothesized that the confinement within a zeolite could stabilize certain conformers that are less favored in the bulk phase. For instance, a narrow channel might favor a more extended, linear-like conformation to maximize favorable van der Waals contacts with the pore walls. Conversely, a larger cavity or intersection of channels might accommodate a more compact, globular conformation. The presence of cations within the zeolite framework could also lead to specific electrostatic interactions with the polar C-Br, C-Cl, and C-F bonds of the guest molecule, further influencing its conformational equilibrium.
Detailed research, likely employing a combination of experimental techniques such as solid-state NMR, vibrational spectroscopy (Raman and infrared), and computational modeling (e.g., molecular dynamics and Monte Carlo simulations), would be necessary to elucidate the precise conformational preferences and dynamics of this compound within different types of zeolites. Such studies would provide valuable insights into the fundamental principles governing host-guest chemistry in these important microporous materials.
Due to the lack of specific research data, no data tables can be generated for this section.
Advanced Spectroscopic Characterization Techniques for 1 Bromo 1 Chloro 2,2 Difluoroethane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 1-Bromo-1-chloro-2,2-difluoroethane, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques would be required for a complete structural assignment. Given the absence of comprehensive experimental spectra in the literature, the following sections will discuss the expected spectra based on established principles and computational predictions.
Proton (¹H) NMR for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of fluorine atoms, which couple with the protons. The molecule has two chemically non-equivalent protons: one on the carbon bearing the bromine and chlorine (CHBrCl) and one on the difluoromethyl group (CHF₂).
The proton on the CHBrCl group would likely appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon (a ³JHF coupling). The proton of the CHF₂ group would be expected to be a doublet due to coupling with the single proton on the adjacent carbon (a ³JHH coupling). The chemical shifts of these protons are influenced by the electronegativity of the adjacent halogen atoms. The proton on the CHBrCl group would be significantly downfield due to the presence of two electronegative halogens.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| CHBrCl | 6.0 - 7.0 | Triplet (t) | ³JHF ≈ 15-25 |
| CHF₂ | 4.5 - 5.5 | Doublet (d) | ³JHH ≈ 5-10 |
Note: The predicted values are estimates based on related structures and general NMR principles. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Analysis
The proton-decoupled ¹³C NMR spectrum of this compound would show two distinct signals corresponding to the two carbon atoms. The chemical shifts of these carbons are heavily influenced by the attached halogens.
The carbon of the CHBrCl group would be expected to appear at a certain chemical shift, while the carbon of the CHF₂ group would be a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF). The carbon of the CHBrCl group would also experience a two-bond coupling to the fluorine atoms (²JCF), which might result in further splitting or broadening of the signal if not fully decoupled.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (from ¹⁹F coupling) | Predicted Coupling Constants (Hz) |
| CHBrCl | 60 - 75 | Triplet (t) or broadened singlet | ²JCF ≈ 20-40 |
| CHF₂ | 110 - 125 | Triplet (t) | ¹JCF ≈ 230-250 |
Note: The predicted values are estimates. The multiplicity of the CHBrCl carbon is dependent on the magnitude of the two-bond C-F coupling.
Fluorine-19 (¹⁹F) NMR Applications in Halogenated Systems
¹⁹F NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. acs.org In this compound, the two fluorine atoms are chemically equivalent in a freely rotating system but would be diastereotopic in a chiral environment or a fixed conformation.
The ¹⁹F NMR spectrum would be expected to show a single signal for the two equivalent fluorine atoms, which would be split into a doublet of doublets (or a triplet if the coupling constants are similar) due to coupling with the two vicinal protons. The chemical shift would be in the typical range for a -CHF₂ group.
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| CHF₂ | -110 to -130 | Doublet of Doublets (dd) or Triplet (t) | ³JHF (to CHBrCl) ≈ 15-25, ²JHF (to CHF₂) ≈ 45-55 |
Note: Chemical shifts are relative to a standard such as CFCl₃. The observed multiplicity depends on the relative magnitudes of the coupling constants.
J-coupling Constant Analysis and Dihedral Angle Determination
The magnitude of the three-bond coupling constants (³J) in NMR spectroscopy is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. This principle is crucial for determining the preferred conformation of molecules like this compound. youtube.com
The molecule can exist in different staggered conformations (gauche and anti) due to rotation around the C-C bond. The ³JHH and ³JHF coupling constants would vary depending on the population of these conformers. By analyzing the experimentally observed coupling constants, it is possible to estimate the relative populations of the conformers and thus the dihedral angles. For instance, a larger ³J value is typically associated with an anti-periplanar arrangement (180° dihedral angle), while smaller values are associated with gauche arrangements (60° dihedral angle). The chirality of the C-1 center in this compound makes this analysis more complex, as it leads to diastereomeric relationships between the different conformers. researchgate.net
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy, including both Raman and Infrared (IR) techniques, provides valuable information about the functional groups and conformational isomers of a molecule. nih.govacs.org Each conformer of this compound will have a unique set of vibrational modes.
Conformational Assignments Based on Vibrational Modes
The IR and Raman spectra of this compound would be a superposition of the spectra of its different conformers. By analyzing the spectra, particularly at different temperatures, it is possible to identify bands that correspond to specific conformers. For example, some vibrational modes, such as the C-Br and C-Cl stretching frequencies, are known to be sensitive to the conformational state of the molecule. nih.gov
In the gas or liquid phase, this compound is expected to exist as a mixture of anti and gauche conformers. The anti conformer, where the bulky bromine and the CHF₂ group are on opposite sides, might be expected to be more stable due to reduced steric hindrance. However, gauche effects involving fluorine can sometimes stabilize the gauche conformer. researchgate.net
Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected in |
| C-H stretch | 2950 - 3050 | IR and Raman |
| C-F stretch | 1050 - 1150 | IR and Raman |
| C-Cl stretch | 650 - 800 | IR and Raman |
| C-Br stretch | 500 - 650 | IR and Raman |
| C-C stretch | 900 - 1000 | Raman |
Note: These are general ranges and the exact frequencies will depend on the specific conformation and intermolecular interactions.
By comparing the experimental spectra with computationally predicted spectra for each conformer, a detailed assignment of the vibrational modes can be achieved, leading to a deeper understanding of the conformational preferences of this compound. nih.gov
Mass Spectrometry (MS) for Mechanistic Insights
Mass spectrometry is a powerful analytical technique for elucidating the structure and reactivity of molecules. In the context of this compound, specific mass spectrometric methods, namely Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) and Ion Trap Mass Spectrometry, offer deep insights into its chemical behavior and reaction mechanisms.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, suitable for the analysis of less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org The process involves the vaporization of the analyte in a heated nebulizer and its subsequent ionization through ion-molecule reactions at atmospheric pressure. illinois.edu A corona discharge generates reagent ions from the solvent, which then transfer a proton to or abstract a proton from the analyte molecule. illinois.edu
For this compound, APCI-MS is expected to produce a protonated molecule, [M+H]⁺, as a primary ion. nih.gov This occurs through proton transfer from reagent ions like H₃O⁺ or protonated solvent molecules (e.g., CH₃OH₂⁺ if methanol (B129727) is the solvent). wikipedia.orgyoutube.com The general ionization reaction can be represented as:
M + Reagent-H⁺ → [M+H]⁺ + Reagent
In addition to protonation, the formation of a radical cation, M⁺•, is also possible through charge exchange or redox reactions within the APCI source. nih.gov The relative abundance of [M+H]⁺ and M⁺• would depend on the specific source conditions and the analyte's chemical properties. Due to the presence of bromine and chlorine, the isotopic pattern of the molecular ion region would be characteristic, reflecting the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.
While APCI is considered a soft ionization method, some in-source fragmentation can occur. nih.gov For this compound, potential fragmentation pathways could involve the loss of a hydrogen halide (HF, HCl, HBr) or a halogen atom (F, Cl, Br). The table below outlines the expected primary ions and their potential major fragments in an APCI-MS experiment.
| Ion Type | m/z (for ¹H, ¹²C, ¹⁹F, ³⁵Cl, ⁷⁹Br) | Potential Fragmentation Pathway |
| Protonated Molecule [M+H]⁺ | 180.9 | Loss of HF, HCl, HBr |
| Radical Cation [M]⁺• | 179.9 | Loss of Br•, Cl•, F• |
| Fragment Ion [M-F]⁺ | 160.9 | Further fragmentation |
| Fragment Ion [M-Cl]⁺ | 144.9 | Further fragmentation |
| Fragment Ion [M-Br]⁺ | 100.9 | Further fragmentation |
Note: The m/z values are calculated for the most abundant isotopes and will be accompanied by other peaks corresponding to the isotopic distribution of bromine and chlorine.
Ion Trap Mass Spectrometry for Reaction Monitoring
Ion trap mass spectrometers are highly versatile instruments that allow for the trapping and analysis of ions over time, making them ideal for studying ion-molecule reactions and for performing tandem mass spectrometry (MS/MS) experiments to elucidate fragmentation pathways. uvic.ca While specific studies on this compound using ion trap MS are not prevalent, valuable insights can be drawn from research on structurally similar compounds, such as 1-bromo-1-chloro-2,2,2-trifluoroethane (halothane).
In an ion trap, after initial ionization (e.g., by electron ionization), the resulting ions can be stored and allowed to react with neutral background molecules, or they can be selectively isolated and fragmented by collision-induced dissociation (CID). This capability is crucial for monitoring reaction intermediates and understanding reaction mechanisms.
For instance, the ionized molecule of a halocarbon can react with a neutral molecule of the same species. A likely reaction for ionized this compound would be the elimination of hydrogen fluoride (B91410) (HF) to form an ionized olefin.
[C₂H₂BrClF₂]⁺• + C₂H₂BrClF₂ → [C₂HBrClF]⁺• + HF + C₂H₂BrClF₂
Furthermore, fragment ions generated from the parent molecule can undergo specific reactions. For example, fragment ions that have lost a halogen atom can react with neutral this compound via halide abstraction. The reactivity of such fragment ions can provide information about their structure and stability.
The table below summarizes potential ion-molecule reactions and CID fragments of this compound that could be monitored within an ion trap mass spectrometer.
| Precursor Ion (m/z) | Reaction/Dissociation | Product Ion(s) (m/z) | Mechanistic Insight |
| [C₂H₂BrClF₂]⁺• (179.9) | Reaction with C₂H₂BrClF₂ | [C₂HBrClF]⁺• (160.9) | HF elimination |
| [M-Br]⁺ (100.9) | Reaction with C₂H₂BrClF₂ | [C₂H₂F₂Cl]⁺ (85.0) + BrCl | Chloride abstraction |
| [M-Cl]⁺ (144.9) | Collision-Induced Dissociation | [C₂H₂BrF]⁺ (124.9) + F• | C-F bond cleavage |
| [M-F]⁺ (160.9) | Collision-Induced Dissociation | [C₂H₂BrCl]⁺ (141.9) + F• | C-F bond cleavage |
Note: The m/z values are based on the most abundant isotopes.
By isolating specific ions and subjecting them to controlled fragmentation (MSⁿ experiments), complex reaction pathways and structural rearrangements can be mapped out, providing a detailed understanding of the gas-phase chemistry of this compound. uvic.ca
Theoretical and Computational Chemistry Approaches to 1 Bromo 1 Chloro 2,2 Difluoroethane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure of molecules. For 1-bromo-1-chloro-2,2-difluoroethane, these calculations can predict its geometry, energy, and various electronic properties with high accuracy.
Ab Initio and Density Functional Theory (DFT) Investigations
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to study molecular systems. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electron density to determine the energy and other properties of the molecule.
A typical DFT investigation on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations. The results would provide the optimized molecular geometry, total energy, and the distribution of electron density. These foundational calculations are crucial for subsequent analyses like FMO and NBO.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy and symmetry of these orbitals are crucial in predicting the outcome of chemical reactions. numberanalytics.com
For this compound, an FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO represents the ability to donate electrons, so regions of the molecule with high HOMO density are susceptible to attack by electrophiles. youtube.comyoutube.com Conversely, the LUMO represents the ability to accept electrons, and regions with high LUMO density are prone to attack by nucleophiles. youtube.comyoutube.com
In a molecule like this compound, the electronegative halogen atoms would significantly influence the nature of the frontier orbitals. It is expected that the lone pairs of the bromine and chlorine atoms would contribute significantly to the HOMO, making them potential sites for interaction with electrophiles. The antibonding orbitals associated with the carbon-halogen bonds (C-Br and C-Cl) are likely to be major components of the LUMO, making the carbon atom attached to them an electrophilic center susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Conceptual Frontier Molecular Orbital Properties of Halogenated Ethanes This table is based on general principles of FMO theory applied to halogenated ethanes.
| Orbital | Key Characteristics | Implication for Reactivity |
| HOMO | High contribution from halogen lone pair orbitals. | Determines nucleophilicity and site of electrophilic attack. |
| LUMO | Significant character from C-X (X=Br, Cl) antibonding orbitals. | Determines electrophilicity and site of nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs. uni-muenchen.de This method allows for the quantitative analysis of electron delocalization, hyperconjugative interactions, and charge distribution. uni-muenchen.deicm.edu.pl
For this compound, NBO analysis would reveal the nature of the C-C, C-H, C-F, C-Cl, and C-Br bonds in terms of their hybridization and polarity. It would also quantify the lone pairs on the halogen atoms. A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions, which represent electron delocalization, are crucial for understanding molecular stability. uni-muenchen.de
In halogenated ethanes, hyperconjugative interactions play a significant role in determining conformational preferences. For example, in 1,2-difluoroethane (B1293797), the gauche conformation is stabilized by hyperconjugation involving the interaction between a C-H bonding orbital and a C-F antibonding orbital (σCH → σ*CF). youtube.com A similar analysis for this compound would likely reveal stabilizing hyperconjugative interactions involving the various C-halogen bonds, influencing its conformational landscape.
Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Generic Haloethane This table illustrates the type of data obtained from an NBO analysis for a molecule with similar bonding features.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| σ(C-H) | σ(C-X) | > 2.0 |
| n(X) | σ(C-C) | > 0.5 |
| n(X) | σ*(C-H) | > 0.5 |
| E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital. X represents a halogen. |
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations are computational methods that use classical physics to model the behavior of molecules. These approaches are particularly useful for studying large systems and for exploring the conformational flexibility of molecules over time.
Elucidation of Conformational Energy Landscapes
The rotation around the central carbon-carbon single bond in this compound gives rise to different spatial arrangements of the atoms, known as conformations. The potential energy surface associated with this rotation dictates the relative stability of these conformers.
Molecular mechanics calculations can be used to map out this conformational energy landscape. By systematically rotating the dihedral angle between the two carbon atoms and calculating the steric energy at each step, a potential energy profile can be generated. This profile would reveal the energy minima corresponding to stable staggered conformations (gauche and anti) and the energy maxima corresponding to unstable eclipsed conformations.
For related 1,2-dihaloethanes, the relative stability of gauche and anti conformers is determined by a balance of steric repulsions between the halogen atoms and stabilizing hyperconjugative and electrostatic interactions. acs.org For example, 1,2-difluoroethane exhibits a "gauche effect," where the gauche conformer is more stable than the anti conformer, a phenomenon attributed to hyperconjugation. youtube.com In contrast, for larger halogens, steric hindrance often leads to the anti conformer being more stable. Given the mix of halogens in this compound, its conformational preference would be a complex interplay of these factors.
Calculation of Barriers to Internal Rotation
The energy barriers separating the stable conformers on the potential energy surface are known as barriers to internal rotation. These barriers determine the rate of interconversion between different conformations.
These rotational barriers can be calculated as the energy difference between the stable (staggered) and unstable (eclisped) conformations on the potential energy profile derived from molecular mechanics or quantum chemical calculations. Studies on similar molecules like 1,1-dichloroethane (B41102) have utilized vibrational spectroscopy in conjunction with calculations to determine these barriers. acs.org For a series of 1,2-dihaloethanes, computational studies have provided detailed information on their rotational barriers. acs.org
Table 3: Representative Rotational Barriers for Substituted Ethanes This data is for illustrative purposes and is based on studies of related ethane (B1197151) derivatives.
| Molecule | Eclipsed Groups | Rotational Barrier (kcal/mol) |
| Ethane | H, H | ~3.0 |
| 1,2-Difluoroethane | F, F | ~1.4 |
| 1,2-Dichloroethane (B1671644) | Cl, Cl | ~4.8 |
| 1,2-Dibromoethane | Br, Br | ~5.5 |
Reaction Pathway and Transition State Calculations
The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of this compound. These calculations can predict the most likely decomposition or reaction routes, the energy barriers associated with these transformations, and the structure of the high-energy transition state complexes. Such studies are particularly relevant for assessing the atmospheric fate of halogenated hydrocarbons.
While specific, detailed reaction pathway studies for this compound are not abundant in publicly accessible literature, the methodologies are well-established. Computational investigations into the atmospheric degradation of similar halogenated compounds, such as 2-bromo-3,3,3-trifluoropropene (2-BTP), provide a clear framework for how such an analysis would be conducted. rsc.org
A typical computational study would employ methods like Density Functional Theory (DFT) to map out the potential energy surface for various reactions. For this compound, key reaction pathways of interest would include:
Unimolecular Decomposition: This involves the breaking of bonds within a single molecule. The weakest bonds are most likely to cleave first. Computational calculations would focus on determining the bond dissociation energies (BDEs) for the C-Br, C-Cl, C-C, and C-H bonds. It is generally expected that the C-Br bond would have the lowest BDE due to its greater length and the lower electronegativity of bromine compared to chlorine and fluorine.
Reactions with Atmospheric Radicals: The primary degradation pathway for many organic compounds in the troposphere is reaction with the hydroxyl (•OH) radical. Theoretical studies would model the abstraction of a hydrogen atom from the -CH2BrCl group by an •OH radical, or the addition of the •OH radical to the molecule.
The process involves optimizing the geometries of the reactants, the potential transition states, and the products. Vibrational frequency calculations are then performed to confirm that the reactants and products are at energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy (Ea) for the reaction.
Table 1: Hypothetical Reaction Pathway Data for the H-abstraction from this compound by •OH Radical
| Species | Description | Relative Energy (kJ/mol) |
| C₂H₂BrClF₂ + •OH | Reactants | 0 |
| [C₂HBrClF₂...H...OH]‡ | Transition State | Calculated Value |
| •C₂HBrClF₂ + H₂O | Products | Calculated Value |
Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations. The activation energy would be the relative energy of the transition state.
The results from these calculations, including activation energies and reaction enthalpies, are crucial for determining reaction rate constants and, consequently, the atmospheric lifetime of the compound.
Quantitative Structure-Property Relationship (QSPR) Development using Calculated Descriptors
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For these models, the "structure" is represented by a set of numerical values known as molecular descriptors. Quantum-chemical methods are particularly powerful for generating a wide range of descriptors that capture the electronic and geometric features of a molecule with high fidelity.
For a compound like this compound, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, or atmospheric lifetime. The development of a QSPR model typically involves the following steps:
Dataset Selection: A set of compounds with known experimental values for the property of interest is compiled. This dataset should ideally include this compound and other structurally related halogenated hydrocarbons.
Descriptor Calculation: For each molecule in the dataset, a series of quantum-chemical descriptors are calculated. These calculations are often performed using DFT or other ab initio methods.
Model Development: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is derived that links a selection of the most relevant descriptors to the experimental property.
Model Validation: The predictive power of the model is rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the properties of compounds not used in the model development).
Table 2: Examples of Calculated Descriptors for QSPR Models of Halogenated Hydrocarbons
| Descriptor Class | Specific Descriptor Example | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A distance-based index related to the branching of the molecule. |
| Geometric | Molecular Surface Area | The total surface area of the molecule. |
| Quantum-Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | Related to the molecule's ability to donate electrons. |
| Quantum-Chemical | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the molecule's ability to accept electrons. |
| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |
| Quantum-Chemical | Partial Atomic Charges | The distribution of electron density among the atoms. |
Research on the boiling points of haloalkanes has shown that QSPR models can be successfully developed using a combination of constitutional, topological, and quantum-chemical descriptors. nist.govnih.govscience.gov For instance, a model for predicting the boiling point might find that it correlates positively with molecular weight and dipole moment, and negatively with the energy of the HOMO. The specific coefficients for each descriptor in the final QSPR equation are determined through the regression analysis.
Role of 1 Bromo 1 Chloro 2,2 Difluoroethane in Contemporary Organic Synthesis
Function as a Versatile Building Block in Fluorinated Compound Synthesis
1-Bromo-1-chloro-2,2-difluoroethane and structurally similar halogenated ethanes serve as valuable building blocks for the synthesis of complex fluorinated molecules. ontosight.aibeilstein-journals.org The presence of multiple, distinct halogen atoms on a simple two-carbon framework allows for selective chemical transformations and the introduction of fluorine-containing motifs into larger molecules. beilstein-journals.orgbeilstein-journals.org The deliberate incorporation of fluorine can significantly alter the chemical and biological properties of parent molecules, often enhancing metabolic resistance, absorption, and pharmacological activity. beilstein-journals.org
A key application of closely related polyhaloethanes, such as 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), is in the construction of molecules containing the difluoromethylene (-CF2-) group. beilstein-journals.org This motif is of significant interest in medicinal chemistry, as evidenced by its presence in bioactive compounds. beilstein-journals.org An efficient method has been developed for the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the reaction of phenols with halothane (B1672932). nih.gov This reaction proceeds without the need for expensive transition-metal catalysts and is believed to occur via a highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene intermediate. beilstein-journals.orgnih.gov The phenoxide adds to the gem-difluoromethylene carbon of this intermediate, resulting in the formation of highly functionalized aryl gem-difluoroalkyl ethers that also contain a bromochloromethyl group, which is available for further chemical modification. researchgate.net
The reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base like potassium hydroxide (B78521) (KOH) provides a straightforward method for constructing multi-halogenated compounds. beilstein-journals.org This reaction yields aryl fluoroalkenyl ethers that incorporate fluorine, chlorine, and bromine atoms into a single molecule. beilstein-journals.orgresearchgate.net The process is valuable because it creates structurally intriguing and highly halogenated products that have the potential for further functionalization, making them useful intermediates in more complex synthetic pathways. beilstein-journals.org
Table 1: Examples of Highly Halogenated Structures Synthesized from Halothane
| Reactant | Reagent | Product Type | Key Features | Source |
| Phenols | 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane), KOH | Aryl fluoroalkenyl ethers | Contains F, Cl, and Br atoms; Potential for further functionalization | researchgate.net, beilstein-journals.org |
| Phenols | 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane), NaH | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers | Structurally unique gem-difluoroalkyl ethers with a bromochloromethyl group | nih.gov, researchgate.net |
Participation in Advanced Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org This reaction is widely used in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its reliability and tolerance of various functional groups. wikipedia.org
While direct participation of this compound in Sonogashira coupling is not extensively documented, the highly halogenated products derived from it or its analogs are prime candidates for such reactions. beilstein-journals.org For instance, the tri-halogenated alkenyl ethers synthesized from halothane contain a vinyl-bromide bond, a common substrate for Sonogashira coupling. beilstein-journals.orgwikipedia.org This potential application allows for the introduction of an alkyne moiety, further diversifying the molecular complexity and opening pathways to a wide range of other compounds. soton.ac.uk
Table 2: Key Components of the Sonogashira Cross-Coupling Reaction
| Component | Role | Examples | Source |
| Substrates | The molecules to be joined. | Aryl or vinyl halides (I, Br, Cl, OTf), Terminal alkynes | wikipedia.org |
| Catalyst | Facilitates the reaction at a lower temperature. | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | libretexts.org |
| Co-catalyst | Increases reactivity. | Copper(I) salts, e.g., CuI | wikipedia.orgsoton.ac.uk |
| Base | Neutralizes the HX byproduct and aids in alkyne activation. | Amines, e.g., Triethylamine (Et₃N), N-Butylamine | wikipedia.orgorganic-chemistry.org |
| Solvent | Dissolves reactants and facilitates the reaction. | Tetrahydrofuran (THF), Acetonitrile | wikipedia.orgsoton.ac.uk |
Precursor Synthesis for Specialized Chemical Applications
Molecules derived from this compound and its analogs serve as important precursors for specialized applications, particularly in the life sciences. beilstein-journals.org The synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers is a notable example. nih.gov These compounds are considered highly functionalized and structurally unique, containing both a gem-difluoroalkyl ether unit and a reactive bromochloromethyl group. researchgate.net
The presence of the difluoromethylene group is of particular importance in pharmaceutical and agrochemical research, as it can favorably modify a molecule's biological properties. beilstein-journals.org The products obtained from reactions involving halothane are thus valuable intermediates, expected to undergo a variety of further transformations through both ionic and radical processes to yield novel, potentially bioactive compounds. researchgate.net
Environmental Chemical Fate and Atmospheric Degradation Mechanisms
Tropospheric Atmospheric Reactions
The troposphere is the primary atmospheric compartment where the degradation of many volatile organic compounds, including halogenated alkanes, is initiated. The principal oxidant in the troposphere is the hydroxyl radical (•OH).
Hydroxyl Radical (•OH) Initiated Degradation Pathways
The primary degradation pathway for 1-Bromo-1-chloro-2,2-difluoroethane in the troposphere is expected to be its reaction with hydroxyl radicals. This reaction typically proceeds via hydrogen atom abstraction from the C-H bond, leading to the formation of a haloalkyl radical.
CHBrClCF₂H + •OH → CBrClCF₂• + H₂O
The resulting haloalkyl radical (CBrClCF₂•) will subsequently undergo a series of rapid reactions in the presence of atmospheric oxygen (O₂). These reactions lead to the formation of peroxy radicals (RO₂), which can then react further with nitric oxide (NO) or other peroxy radicals, ultimately leading to the formation of more stable degradation products such as carbonyl compounds, hydroperoxides, and inorganic halogen species (e.g., HBr, HCl, HF).
Table 1: Estimated Rate Constants for the Reaction of •OH with Analogous Haloalkanes at 298 K
| Compound | Chemical Formula | k(OH) (cm³ molecule⁻¹ s⁻¹) |
| Ethane (B1197151) | C₂H₆ | 2.6 x 10⁻¹³ rsc.org |
| Chloroethane | C₂H₅Cl | 3.9 x 10⁻¹³ |
| Bromoethane | C₂H₅Br | 3.8 x 10⁻¹³ |
| 1,1-Difluoroethane | CH₃CHF₂ | 2.8 x 10⁻¹⁵ |
| Halothane (B1672932) | CF₃CHBrCl | 5.1 x 10⁻¹⁴ |
Note: The rate constants for analogous compounds are provided for comparative purposes. The actual rate constant for this compound may differ.
Determination of Atmospheric Lifetime
The atmospheric lifetime (τ) of a compound with respect to reaction with hydroxyl radicals is inversely proportional to the rate constant (kOH) of the reaction and the average concentration of •OH in the troposphere ([OH]). The lifetime can be estimated using the following equation:
τ = 1 / (kOH * [OH]) brainly.com
Given the lack of an experimental rate constant for this compound, a precise atmospheric lifetime cannot be calculated. However, based on the rate constants of analogous compounds, it is anticipated to have a relatively short atmospheric lifetime, likely on the order of months to a few years. For instance, halothane, a structurally similar compound, has an estimated atmospheric lifetime of about one year. nist.gov The atmospheric lifetimes of hydrochlorofluorocarbons (HCFCs) are predominantly determined by their reaction with tropospheric OH, with stratospheric loss being a minor contributor. noaa.gov The calculation of atmospheric lifetimes for such compounds can be refined by scaling to the lifetime of a reference compound like methyl chloroform (B151607) (CH₃CCl₃). noaa.gov
Photolytic Degradation Processes
Photolytic degradation, or photolysis, is a process where a molecule is broken down by absorbing solar radiation. For a compound to undergo direct photolysis in the troposphere, it must absorb radiation at wavelengths greater than 290 nm. The presence of a carbon-bromine (C-Br) bond in this compound suggests a potential for photolytic degradation, as C-Br bonds are generally weaker than C-Cl and C-F bonds and can be cleaved by ultraviolet (UV) radiation.
Biotransformation Mechanisms in Environmental Systems (Excluding toxicity implications)
While atmospheric degradation is the primary fate for volatile halogenated compounds, biotransformation in various environmental systems can also contribute to their breakdown.
Enzymatic Degradation Pathways (e.g., Cytochrome P450-mediated metabolism of analogous compounds)
In biological systems, the primary enzymes responsible for the metabolism of many foreign compounds, including halogenated hydrocarbons, are the cytochrome P450 (CYP) family of enzymes. nih.govnih.govacs.org These enzymes can catalyze the dehalogenation of haloalkanes through both oxidative and reductive pathways. nih.gov
For halogenated ethanes, cytochrome P450-mediated metabolism can proceed via several mechanisms:
Oxidative Dehalogenation: This process involves the hydroxylation of a carbon-hydrogen bond, followed by the elimination of a hydrogen halide. For this compound, this would likely involve the initial formation of an unstable gem-halohydrin, which would then decompose.
Reductive Dehalogenation: Under anaerobic or low-oxygen conditions, cytochrome P450 can catalyze the transfer of electrons to the halogenated substrate, leading to the cleavage of a carbon-halogen bond. nih.gov The reactivity of the carbon-halogen bond towards reduction generally follows the order C-I > C-Br > C-Cl > C-F. Given the presence of a C-Br bond, reductive dehalogenation is a plausible pathway for this compound.
Studies on analogous compounds, such as the anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), have demonstrated that cytochrome P450, particularly the CYP2E1 isoform, is a key player in its metabolism. nist.govnih.gov The metabolism of halothane can lead to the formation of reactive intermediates. brainly.com It is reasonable to infer that this compound could undergo similar enzymatic transformations in environmental systems where microbial populations possess cytochrome P450 or analogous dehalogenase enzymes.
Q & A
Basic Questions
Q. What synthetic methodologies are reported for halogenated ethanes analogous to 1-bromo-1-chloro-2,2-difluoroethane?
- Answer: Base-mediated nucleophilic substitution using phenol derivatives and haloethanes (e.g., halothane) under mild conditions (40–60°C, K₂CO₃) is effective for synthesizing structurally similar aryl ethers . Catalytic gas-phase fluorination of trichloroethane derivatives using FeCl₃/MgCl₂-doped chromia-alumina catalysts can selectively introduce fluorine atoms, suggesting a pathway for synthesizing difluoroethanes . Researchers should optimize bromine incorporation by adjusting stoichiometric ratios and maintaining inert conditions to prevent halogen exchange .
Q. What analytical techniques are critical for characterizing this compound?
- Answer:
- 19F-NMR : Resolves diastereotopic fluorines and confirms substitution patterns. Decoupling sequences improve signal clarity .
- High-resolution mass spectrometry (HRMS) : Identifies molecular ions and distinguishes Br/Cl isotopic clusters (e.g., [M]⁺ at m/z 199.88) .
- Gas chromatography (GC) : Monors reaction progress and detects volatile byproducts. Tandem columns (e.g., DB-5MS + Wax) mitigate co-elution issues .
Q. What safety protocols are essential for handling halogenated ethanes like this compound?
- Answer: Due to volatility (predicted VP ~120 mmHg at 25°C), use fume hoods with activated carbon traps . Skin exposure requires immediate washing with polyethylene glycol followed by soap/water . Waste neutralization via alkaline hydrolysis (NaOH/ethanol, 12 h) ensures safe decomposition of toxic halides .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound?
- Answer: The electron-withdrawing nature of fluorine increases electrophilicity at the 1-position, accelerating SN2 reactions with nucleophiles (e.g., phenoxides) in polar aprotic solvents like DMF . However, steric hindrance from geminal difluoro groups may reduce reactivity at the 2-position, necessitating elevated temperatures (80–100°C) for efficient substitution . Comparative kinetic studies with non-fluorinated analogs (e.g., 1-bromo-1-chloroethane) reveal 3–5× faster substitution rates in fluorinated derivatives .
Q. What strategies resolve contradictions in thermal stability studies of halogenated ethanes?
- Answer: Discrepancies arise from competing degradation pathways:
- Thermolysis (>80°C) : Predominantly β-elimination of HBr/HCl, forming 1,2-difluoroethylene .
- Photolysis (UV) : Radical-mediated decomposition yields polyhalogenated byproducts (e.g., Cl₂FC-CF₂Br) .
Mitigation involves stabilizing the compound with radical inhibitors (e.g., BHT) and avoiding prolonged light exposure .
Q. How can computational chemistry predict reaction pathways for halogenated ethanes?
- Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states for SN2 vs E2 mechanisms, predicting solvent-dependent selectivity (e.g., DMSO favors substitution, while THF promotes elimination) . Molecular dynamics simulations assess solvation effects on halogen bond strength, guiding solvent selection (e.g., acetonitrile for enhanced nucleophilicity) .
Q. What role does isotopic labeling play in mechanistic studies of halogenated ethanes?
- Answer:
- Deuterium labeling : Tracking D/H ratios in ethylene byproducts via GC-MS confirms hydrogen migration during elimination .
- 13C-labeling : Kinetic isotope effects (KIE) measured via 13C-NMR distinguish concerted (KIE ~1.0) vs stepwise (KIE >1.1) mechanisms in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
